2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
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Overview
Description
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is a synthetic organic compound with a pyridine ring structure. It is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the third position of the pyridine ring. The compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-3-methylpyridine. This can be achieved through the reaction of 4-methoxy-3-methylpyridine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, resulting in the formation of a hydroxyl group in place of the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic Substitution: The major products formed depend on the nucleophile used. For example, reaction with an amine can produce an aminomethyl derivative.
Hydrolysis: The major product of hydrolysis is 4-methoxy-3-methylpyridine-2-methanol.
Scientific Research Applications
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to interact with nucleophilic sites in biological molecules, potentially leading to modifications in enzyme activity or protein function. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride
Uniqueness
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both a chloromethyl and a methoxy group provides distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGSNVVBXOIGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924812 |
Source
|
Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-74-2, 124473-12-7 |
Source
|
Record name | Pyridine, 2-(chloromethyl)-4-methoxy-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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